1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
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Overview
Description
1-Benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
The synthesis of 1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperazine and benzyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and piperazine. The reaction conditions usually involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-Benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated aromatic ring, where nucleophiles replace the chlorine atom.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of fused ring systems
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant biological activities, including antiviral and antimicrobial effects.
1-(4-Chlorobenzhydryl)piperazine: Used in various pharmacological studies for its receptor binding properties .
These comparisons highlight the unique structural features and diverse applications of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5/c24-20-8-6-19(7-9-20)21-16-22-23(25-10-11-29(22)26-21)28-14-12-27(13-15-28)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJNOGGXCGVNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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